2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Description
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with:
- A 4-(tert-butyl)phenoxy methyl group at position 3.
- An o-tolyl group at position 2.
- A thioacetamide side chain linked to a 3,4-dichlorophenyl moiety.
Properties
CAS No. |
539808-71-4 |
|---|---|
Molecular Formula |
C28H28Cl2N4O2S |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C28H28Cl2N4O2S/c1-18-7-5-6-8-24(18)34-25(16-36-21-12-9-19(10-13-21)28(2,3)4)32-33-27(34)37-17-26(35)31-20-11-14-22(29)23(30)15-20/h5-15H,16-17H2,1-4H3,(H,31,35) |
InChI Key |
RGEDPHNWBSQUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazole ring, which is known for its diverse biological properties. The presence of a tert-butyl group and a dichlorophenyl moiety enhances its lipophilicity and potentially its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that various triazolethione derivatives showed comparable activity against multiple pathogens, suggesting a broad-spectrum efficacy .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Triazoles are often linked with chemotherapeutic effects. In particular, derivatives have been shown to inhibit cancer cell proliferation effectively. For example, certain triazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer potential .
The biological mechanisms underlying the activity of triazole derivatives often involve inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, some studies suggest that these compounds may interfere with mitochondrial function, which is crucial for energy production in cancer cells .
Study 1: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of triazole derivatives on human cancer cell lines (e.g., MCF-7), it was found that specific modifications to the triazole structure significantly enhanced cytotoxicity. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with mitochondrial pathways .
Study 2: Antimicrobial Screening
Another investigation screened a series of triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, outperforming standard antibiotics in some cases .
Comparative Analysis of Biological Activities
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing triazole and phenoxy groups often exhibit significant antimicrobial properties. The compound may be evaluated for its effectiveness against various bacterial strains and fungi, potentially offering new avenues for combating drug-resistant pathogens.
2. Anticancer Activity
The compound's structural complexity suggests potential applications in cancer therapy. Studies on similar triazole derivatives have shown promising anticancer activity against various human cancer cell lines, including breast cancer (MCF7). The ability of such compounds to induce apoptosis in cancer cells is a significant area of investigation .
3. Agricultural Applications
Given its structural features, this compound may also find applications in agriculture as a fungicide or herbicide. Similar compounds have been explored for their ability to inhibit fungal growth and enhance crop protection against pathogens.
Synthesis and Characterization
The synthesis of 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multi-step reactions that require optimization for yield and purity. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compound .
Case Studies
Case Study 1: Antimicrobial Efficacy
In vitro studies on triazole derivatives have demonstrated their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's interaction with bacterial cell membranes may be a focal point for future research .
Case Study 2: Cancer Cell Line Studies
Research involving similar triazole compounds has shown that they can effectively induce apoptosis in cancer cell lines through various mechanisms, including mitochondrial disruption and cell cycle arrest. This highlights the potential for this compound to be developed as a therapeutic agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether group (–S–) in the molecule is susceptible to nucleophilic substitution under specific conditions. For example:
-
Reaction with alkyl halides :
This reaction can introduce new alkyl/aryl groups at the sulfur center .
| Reaction Conditions | Products |
|---|---|
| Alkyl halide (R–X), KCO, DMF, 60°C | Sulfonium derivatives with altered solubility |
Cyclization Reactions Involving the Triazole Ring
The 1,2,4-triazole core participates in cyclization reactions, particularly under acidic or basic conditions. For instance:
-
Formation of fused heterocycles :
Heating with hydrazine hydrate can lead to ring expansion or contraction, forming pyrazole or imidazole derivatives .
Acid/Base Reactivity of the Acetamide Group
The acetamide moiety (–NHCO–) undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
-
Basic hydrolysis :
These reactions modify the compound’s polarity and bioavailability .
Oxidation of the Thioether Group
The thioether can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:
| Oxidizing Agent | Product | Application |
|---|---|---|
| HO (30%) | Sulfoxide | Enhanced metabolic stability |
| KMnO | Sulfone | Increased electrophilicity |
Interaction with Biological Targets
The compound’s triazole and thioether groups enable interactions with enzymes and receptors:
-
Enzyme inhibition : Competes with ATP in kinase binding pockets due to hydrogen bonding with the triazole nitrogen atoms .
-
Receptor modulation : The dichlorophenyl group enhances binding to hydrophobic pockets in target proteins.
Synthetic Modifications
Key synthetic routes for analogs include:
-
Hydrazinolysis :
-
Cyclization with isothiocyanates :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
The following compounds share the 1,2,4-triazole scaffold and acetamide/thioacetamide functional groups but differ in substituents, influencing their physicochemical and biological properties:
Key Findings from Comparative Analysis
Lipophilicity and Bioavailability
- The tert-butyl phenoxy group in the target compound increases lipophilicity compared to the dimethylamino group in 477331-57-0 or the furan in derivatives. This could enhance membrane permeability but may raise toxicity concerns.
- The 3,4-dichlorophenyl moiety likely strengthens receptor binding affinity relative to the 4-(dimethylamino)phenyl group in 477331-57-0 , as electron-withdrawing substituents often improve target engagement.
Preparation Methods
Formation of the 1,2,4-Triazole Ring
The triazole backbone is constructed via cyclization of a hydrazine derivative with a carboxylic acid or its equivalent. A representative procedure involves:
-
Reagents : o-Tolylhydrazine, 4-(tert-butyl)phenoxyacetic acid, and ammonium thiocyanate.
-
Conditions : Reflux in acetic acid (110°C, 8–12 h) under nitrogen atmosphere.
-
Workup : Precipitation in ice-water followed by filtration and recrystallization from ethanol.
The intermediate 4-(o-tolyl)-5-((4-(tert-butyl)phenoxy)methyl)-4H-1,2,4-triazole-3-thiol is isolated in 65–75% yield.
Thioether Formation
The thiol group of the triazole intermediate undergoes alkylation with 2-chloro-N-(3,4-dichlorophenyl)acetamide:
-
Reagents : 2-Chloro-N-(3,4-dichlorophenyl)acetamide, potassium carbonate.
-
Conditions : Dimethylformamide (DMF) as solvent, 60–70°C for 6–8 h.
-
Monitoring : Thin-layer chromatography (TLC) using silica gel plates (eluent: ethyl acetate/hexane 1:3).
This step achieves 70–80% yield, with unreacted starting materials removed via column chromatography (silica gel, gradient elution).
Final Amide Coupling
The thioacetamide side chain is introduced via nucleophilic substitution:
-
Reagents : N-(3,4-Dichlorophenyl)acetamide, sodium hydride.
-
Conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature, 4–6 h.
Critical Reaction Parameters
Table 1: Optimization of Key Synthesis Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Triazole cyclization | Acetic acid | 110 | None | 70 |
| Thioether alkylation | DMF | 65 | K₂CO₃ | 75 |
| Amide coupling | THF | 25 | NaH | 68 |
Higher yields in the thioether step are attributed to the polar aprotic nature of DMF, which enhances nucleophilicity of the thiolate ion.
Large-Scale Production Considerations
Industrial adaptations prioritize cost-effectiveness and safety:
-
Continuous-flow reactors for triazole formation to minimize exothermic risks.
-
Solvent recovery systems for DMF and THF, reducing environmental impact.
-
In-line FTIR monitoring to track reaction progress and automate quenching.
A pilot-scale synthesis (10 kg batch) reported 62% overall yield with ≥99% HPLC purity after crystallization.
Analytical Characterization
Final product quality is verified via:
-
HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.
-
NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 10.32 (s, 1H, NH), 7.45–7.12 (m, 8H, aromatic), 2.31 (s, 3H, CH₃).
Challenges and Mitigation Strategies
-
Byproduct formation : Oxidative dimerization of the thiol intermediate is suppressed by conducting reactions under inert atmosphere.
-
Solvent residues : Residual DMF is reduced to <50 ppm via vacuum distillation and washing with ethyl acetate.
Emerging Methodologies
Recent advances include:
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves coupling reactions between triazole-thiol intermediates and chloroacetamide derivatives. For example, reacting 4-amino-5-aryl-1,2,4-triazole-3-thiones with chloroacetamides in ethanol under reflux with aqueous KOH yields thioacetamide derivatives . Similar protocols use triethylamine as a base and dioxane as a solvent for chloroacetyl chloride coupling .
Q. What spectroscopic techniques are critical for structural characterization?
Key methods include:
- FT-IR to identify thioether (C-S) and amide (N-H) bonds.
- NMR (¹H and ¹³C) to resolve aromatic protons, tert-butyl groups, and acetamide moieties.
- Mass spectrometry (MS) for molecular weight confirmation .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. What safety precautions are necessary during synthesis?
- Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetamides).
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- Store reagents in sealed containers away from moisture and heat .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How can solubility challenges be addressed for bioassays?
Use polar aprotic solvents like DMSO for initial stock solutions. For aqueous compatibility, employ co-solvents (e.g., ethanol/PBS mixtures) or surfactants like Tween-80, ensuring concentrations remain below cytotoxicity thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
Apply Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity (e.g., ethanol vs. DMF).
- Temperature (reflux vs. room temperature).
- Catalyst loading (e.g., KOH concentration). Statistical modeling (e.g., response surface methodology) identifies optimal conditions .
Q. How can computational methods resolve structural ambiguities?
- DFT calculations predict vibrational spectra (FT-IR/Raman) and compare them to experimental data to confirm functional groups .
- Molecular docking (Glide) validates binding poses against X-ray crystallographic data, with RMSD thresholds <2.0 Å considered acceptable .
Q. How to design bioactivity assays for anticancer potential?
- In vitro : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .
- In silico : Perform pharmacophore modeling to identify key interaction motifs (e.g., hydrogen bonds with kinase active sites) .
Q. How to validate molecular docking predictions?
- Compare docking poses (e.g., Glide) with co-crystallized ligands using RMSD metrics.
- Conduct molecular dynamics (MD) simulations (50–100 ns) to assess binding stability via RMSF and binding free energy (MM-PBSA) calculations .
Q. How to address discrepancies between computational and experimental bioactivity?
Q. What strategies improve reproducibility in triazole-thioacetamide synthesis?
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).
- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps .
- Document detailed stoichiometry and reaction monitoring (TLC/HPLC) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
